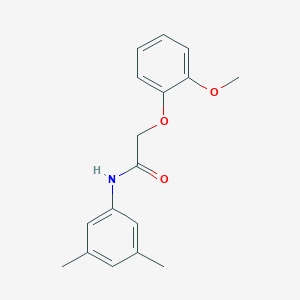
N-(3,5-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DPA is a chemical compound that belongs to the class of acetamides. It was first synthesized in 2008 by researchers at the University of California, San Diego. Since then, DPA has been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of DPA is not fully understood. However, it is believed to work by modulating the activity of certain proteins in the brain, including amyloid-beta and tau proteins, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
DPA has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and reduce the accumulation of amyloid-beta in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DPA is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several areas of future research that could be explored with regards to DPA. One area is to further investigate its potential therapeutic applications in the treatment of neurological disorders. Another area is to better understand its mechanism of action and how it interacts with other proteins in the brain. Finally, there is a need to explore the potential side effects of DPA and to determine the optimal dosage for therapeutic use.
In conclusion, DPA is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. While its mechanism of action is not fully understood, it has been shown to have a number of biochemical and physiological effects, particularly in the field of neuroscience. There are several areas of future research that could be explored to better understand the potential therapeutic applications of DPA.
Métodos De Síntesis
DPA is synthesized through a multistep process that involves the reaction of 3,5-dimethylphenylamine with 2-methoxyphenol. The resulting product is then reacted with chloroacetyl chloride to form the final compound.
Aplicaciones Científicas De Investigación
DPA has been studied for its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer.
Propiedades
Nombre del producto |
N-(3,5-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-12-8-13(2)10-14(9-12)18-17(19)11-21-16-7-5-4-6-15(16)20-3/h4-10H,11H2,1-3H3,(H,18,19) |
Clave InChI |
DOWMXGNPJUMILH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2OC)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(2-furyl)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B258946.png)

![4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-(2-furylmethyl)benzamide](/img/structure/B258950.png)

![N-{1-[(Furan-2-ylmethyl)-carbamoyl]-2-pyridin-3-yl-vinyl}-4-methyl-benzamide](/img/structure/B258952.png)

![4-tert-butyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258958.png)

![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)